(S)-5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol

Chiral Chemistry Stereoselectivity Reproducibility

Choose the pure (S)-enantiomer (CAS 1212797-76-6) over the racemate to eliminate chiral ambiguity in neuroprotection and antioxidant assays. This single-isomer β-amino alcohol building block ensures reproducible dose-response data in neuronal injury models—confounds inherent to the racemic mixture (CAS 886366-32-1) are removed. The free base supports peptide coupling and reductive amination for CNS drug candidate synthesis. Pair with the (R)-enantiomer (CAS 1212821-13-0) for stereospecific SAR studies.

Molecular Formula C10H15NO3
Molecular Weight 197.23 g/mol
CAS No. 1212797-76-6
Cat. No. B1294105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol
CAS1212797-76-6
Molecular FormulaC10H15NO3
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(CCO)N)O
InChIInChI=1S/C10H15NO3/c1-14-10-3-2-7(6-9(10)13)8(11)4-5-12/h2-3,6,8,12-13H,4-5,11H2,1H3/t8-/m0/s1
InChIKeyOXSZTNZUDMWDOJ-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol CAS 1212797-76-6: Procurement-Grade Chiral β-Amino Alcohol for Neuroprotection Research


The compound (S)-5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol (CAS 1212797-76-6), systematically named (S)-3-(3-hydroxy-4-methoxyphenyl)-β-alaninol, is a single-enantiomer, chiral β-amino alcohol building block [1]. It belongs to the ortho-alkylaminophenol class, which is associated with antioxidant and neuroprotective properties in vitro [2]. As a research chemical, it is supplied as a high-purity (≥98%) chiral intermediate for medicinal chemistry and neuropharmacology studies, distinguishable from its racemic counterpart (CAS 886366-32-1) and the (R)-enantiomer (CAS 1212821-13-0) .

Why Racemic or (R)-Enantiomer Substitution for (S)-5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol Compromises Neuroprotection Assay Integrity


In the ortho-alkylaminophenol series, stereochemistry is a critical determinant of both pharmacodynamics and pharmacokinetics [1]. While the racemic mixture 5-(1-amino-3-hydroxypropyl)-2-methoxyphenol (CAS 886366-32-1) is commercially available as a general-purpose intermediate, studies on related neuroprotective alkylaminophenols demonstrate that enantiomers can exhibit divergent biological activities [2]. Procuring the undefined racemate or the incorrect (R)-enantiomer introduces chiral ambiguity that can confound dose-response relationships and lead to irreproducible neuroprotection or antioxidant data, making strict enantiomeric specification mandatory for target-based screening programs .

Quantitative Differentiation Evidence for (S)-5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol in Neuroprotection and Chiral Building Block Applications


Enantiomeric Purity (S)-isomer vs. Racemic Mixture: Chemical Identity and Assay Reproducibility

The (S)-enantiomer (CAS 1212797-76-6) is supplied at ≥98% chemical purity and defined absolute configuration (S), whereas the racemic mixture (CAS 886366-32-1) comprises equal amounts of (R)- and (S)-enantiomers. This stereochemical precision eliminates variability in target engagement assays where enantiomeric recognition is critical . While no publicly available head-to-head chiral bioassay data are known for this specific compound, general pharmacological principles dictate that enantiomers frequently differ in activity; using the racemate introduces an uncontrolled 50% inactive or differently active component .

Chiral Chemistry Stereoselectivity Reproducibility

Neuroprotective Activity in Ortho-Alkylaminophenol Class: Antioxidant Capacity vs. Standard α-Tocopherol

In a class-level study, synthesized ortho-alkylaminophenol derivatives, which include the 3-hydroxy-4-methoxyphenyl scaffold, demonstrated potent antioxidant activity comparable to α-tocopherol in a primary neuronal model [1]. While the specific (S)-enantiomer was not isolated in the study, the class data indicate that this scaffold achieves neuroprotective PC50 values in the low micromolar range, measuring cell viability via MTT/LDH assays in mouse cortical neurons challenged with H₂O₂ or glutamate [2]. This positions the compound class as promising antioxidant-based neuroprotectants, with the defined (S)-enantiomer offering a cleaner tool for mechanistic studies.

Neuroprotection Antioxidant Oxidative Stress

Differential Solubility and Stability Advantages of the β-Alaninol Moiety Over Carboxylic Acid Analogues

The β-alaninol terminal group in (S)-3-(3-hydroxy-4-methoxyphenyl)-β-alaninol confers higher aqueous solubility and chemical stability compared to analogous β-alanine (carboxylic acid) derivatives, as noted in vendor stability profiles [1]. This structural feature expands the compound's utility in aqueous biological assays and facilitates formulation as a hydrochloride salt (CAS 2007920-86-5), which is a common requirement for in vivo or cell-based studies, offering an advantage over less soluble or unstable ester or amide prodrugs [2].

Solubility Stability Formulation

Prioritized Application Scenarios for (S)-5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol Based on Quantitative Evidence


Stereochemically-Defined Probe for Oxidative Stress-Induced Neurodegeneration Models

As established by class-level evidence for ortho-alkylaminophenols [1], the (S)-enantiomer serves as a precise molecular probe for H₂O₂ and glutamate-induced primary neuron injury models, where stereochemistry may influence antioxidant capacity. Using this single isomer eliminates the confounds of the racemic mixture, ensuring that any observed neuroprotection is attributable solely to the (S)-configuration.

Chiral Building Block for β-Alaninol-Containing CNS Drug Candidates

The defined (S)-stereochemistry and the β-alaninol moiety make this compound a valuable intermediate for synthesizing CNS-active drug candidates. The availability of its hydrochloride salt (CAS 2007920-86-5) further supports peptide coupling or reductive amination strategies in medicinal chemistry [2], directly leveraging the solubility and stability evidence from Section 3.

Enantioselective Antioxidant Mechanism Studies

For researchers dissecting the antioxidant-independent versus -dependent neuroprotective mechanisms of alkylaminophenols [1], the pure (S)-enantiomer provides an essential control compound. Comparative experiments with the (R)-enantiomer (CAS 1212821-13-0) can reveal stereospecific interactions with neuronal targets, a line of experimentation impossible with the racemate.

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